Diisopropylsilane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

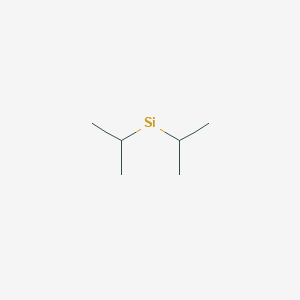

Diisopropylsilane is an organosilicon compound with the molecular formula C₆H₁₆Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its ability to act as a reducing agent and is often utilized in organic synthesis and materials science.

準備方法

Synthetic Routes and Reaction Conditions: Diisopropylsilane can be synthesized through several methods. One common method involves the reaction of diisopropylchlorosilane with a reducing agent such as lithium aluminum hydride. Another method includes the reaction of this compound with hydrogen in the presence of a catalyst like tris(2,6-difluorophenyl)borane .

Industrial Production Methods: Industrial production of this compound typically involves the reaction of diisopropylchlorosilane with hydrogen gas in the presence of a palladium catalyst. This reaction is carried out under high pressure and temperature conditions to ensure a high yield of the product .

化学反応の分析

Types of Reactions: Diisopropylsilane undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized to form diisopropylsilanol.

Reduction: It acts as a reducing agent in organic synthesis, reducing carbonyl compounds to alcohols.

Substitution: this compound can undergo substitution reactions with halogens to form diisopropylhalosilanes.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or oxygen can be used.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Halogenating agents like chlorine or bromine are used.

Major Products Formed:

Oxidation: Diisopropylsilanol

Reduction: Alcohols

Substitution: Diisopropylhalosilanes

科学的研究の応用

Chemical Applications

Diisopropylsilane is primarily recognized for its role as a reducing agent in organic synthesis. It is utilized in various chemical reactions, including:

- Reduction of Carbonyl Compounds : this compound effectively reduces carbonyl groups to alcohols, making it a valuable reagent in synthetic organic chemistry.

- Synthesis of Organosilicon Compounds : It serves as a precursor for synthesizing other organosilicon compounds, contributing to advancements in materials science.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Example Reaction | Major Products |

|---|---|---|

| Reduction | RCHO+This compound→RCH2OH | Alcohols |

| Oxidation | This compound+H2O2→Diisopropylsilanol | Diisopropylsilanol |

| Substitution | This compound+Br2→Diisopropylbromosilane | Diisopropylhalosilanes |

Biological Applications

In biological research, this compound has been employed in the synthesis of biologically active molecules and the modification of biomolecules. Its ability to form siloxane bonds facilitates the development of novel biomaterials and drug delivery systems.

- Bioconjugation : Used to attach silane groups to biomolecules, enhancing their stability and functionality.

- Synthesis of Silicones : Contributes to the creation of silicone-based materials that can be used in medical devices.

Medical Applications

The pharmaceutical industry leverages this compound in drug development and delivery systems:

- Pharmaceutical Synthesis : Acts as a reducing agent in the preparation of various drug compounds.

- Drug Delivery Systems : Its silane functionality allows for the development of targeted delivery mechanisms for therapeutic agents.

Industrial Applications

This compound finds extensive use in industrial applications, particularly in the production of silicone-based materials:

- Hydrosilylation Reactions : Employed as a hydrosilylation agent in polymer chemistry, facilitating the formation of silicone polymers.

- Production of Coatings and Sealants : Its properties enhance the durability and performance of silicone-based coatings.

Case Study 1: Synthesis of Silicones

A study demonstrated that this compound could be utilized to synthesize high-performance silicone elastomers through hydrosilylation reactions. The resulting materials exhibited enhanced thermal stability and mechanical properties compared to traditional silicones .

Case Study 2: Bioconjugation Techniques

Research highlighted the effectiveness of this compound in bioconjugation processes, where it was used to modify proteins for improved stability and activity in therapeutic applications .

作用機序

Diisopropylsilane exerts its effects primarily through its ability to donate hydride ions (H⁻). This property makes it an effective reducing agent in various chemical reactions. The hydride ions can react with electrophilic centers in organic molecules, leading to the reduction of carbonyl groups to alcohols and other similar transformations .

類似化合物との比較

Triisopropylsilane: Another organosilicon compound used as a reducing agent and scavenger in peptide synthesis.

Diphenylsilane: Used in hydrosilylation reactions and as a reducing agent.

Triphenylsilane: Known for its use in radical reactions and as a reducing agent.

Uniqueness of Diisopropylsilane: this compound is unique due to its specific reactivity and the balance between steric hindrance and reactivity. Its ability to act as a mild reducing agent while being less sterically hindered compared to triisopropylsilane makes it particularly useful in certain synthetic applications .

生物活性

Diisopropylsilane (DIPS) is an organosilicon compound with the formula (CH₃)₂CHSiH₂. Its unique structure and properties allow it to participate in various chemical reactions, making it a subject of interest in both synthetic chemistry and biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

This compound is characterized by its sterically hindered structure, which influences its reactivity in various chemical transformations. Research indicates that DIPS can serve as a reducing agent and participate in enantioselective hydrofunctionalization reactions, where its steric hindrance plays a crucial role in determining product selectivity . The compound has been utilized in cobalt-catalyzed reactions, demonstrating its ability to form various silicon-containing products through mechanisms involving radical intermediates .

Anti-inflammatory Effects

This compound has been implicated in anti-inflammatory responses. The structural properties of silanes often allow them to interact with biological membranes and modulate inflammatory pathways. For instance, silanes have been shown to reduce pro-inflammatory cytokines in various cell models, suggesting that DIPS might exhibit similar effects .

Enantioselective Hydrofunctionalization

A notable study demonstrated that this compound could be used to achieve high enantioselectivity in hydrofunctionalization reactions. The steric hindrance of DIPS was found to favor the formation of specific enantiomers, showcasing its potential utility in synthesizing chiral compounds .

The biological activity of this compound can be attributed to several mechanisms:

- Radical Scavenging : DIPS may act as a radical scavenger, neutralizing reactive oxygen species (ROS) and preventing oxidative damage.

- Cell Membrane Interaction : The lipophilic nature of silanes allows them to integrate into cell membranes, potentially altering membrane fluidity and affecting signaling pathways.

- Cytokine Modulation : By influencing inflammatory cytokine production, this compound may help modulate immune responses.

特性

InChI |

InChI=1S/C6H14Si/c1-5(2)7-6(3)4/h5-6H,1-4H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQUBEBJFHBANKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si]C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801312993 |

Source

|

| Record name | Bis(1-methylethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18209-66-0 |

Source

|

| Record name | Bis(1-methylethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。